molecular formula C7H7BrFN B2795425 (2-Bromo-4-fluorophenyl)methanamine CAS No. 739354-98-4

(2-Bromo-4-fluorophenyl)methanamine

Cat. No.: B2795425
CAS No.: 739354-98-4
M. Wt: 204.042
InChI Key: IWESNUOWFSWAKP-UHFFFAOYSA-N
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Description

(2-Bromo-4-fluorophenyl)methanamine is an organic compound with the molecular formula C7H7BrFN. It is a derivative of benzylamine, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively.

Scientific Research Applications

(2-Bromo-4-fluorophenyl)methanamine has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

Relevant Papers I found some papers related to “(2-Bromo-4-fluorophenyl)methanamine”, but they do not provide specific information about this compound .

Mechanism of Action

Target of Action

The primary targets of (2-Bromo-4-fluorophenyl)methanamine are currently unknown. This compound belongs to the class of organic compounds known as n-benzylbenzamides

Mode of Action

It’s known that compounds in the n-benzylbenzamides class can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . These conditions could also affect its efficacy when used in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-fluorophenyl)methanamine typically involves the bromination and fluorination of benzylamine derivatives. One common method includes the reaction of 4-fluorobenzylamine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-fluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce imines .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-chlorophenyl)methanamine
  • (2-Bromo-4-methylphenyl)methanamine
  • (2-Bromo-4-nitrophenyl)methanamine

Uniqueness

Compared to its analogs, (2-Bromo-4-fluorophenyl)methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced performance .

Properties

IUPAC Name

(2-bromo-4-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWESNUOWFSWAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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